molecular formula C20H15BrO3 B2541892 (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 294635-96-4

(E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2541892
CAS No.: 294635-96-4
M. Wt: 383.241
InChI Key: PREQHFHIXCWRLR-ZRDIBKRKSA-N
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Description

(E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar biological activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s potential biological activities could be harnessed for drug development. Research could focus on its efficacy and safety in treating various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets, such as enzymes or receptors, and modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism for this compound.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the bromophenyl and furan substituents.

    (E)-3-(4-Bromophenyl)-1-phenylprop-2-en-1-one: Lacks the furan and methoxyphenyl substituents.

    (E)-3-(5-Phenylfuran-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one: Lacks the bromophenyl substituent.

Uniqueness

(E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both the bromophenyl and furan rings, which can impart distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO3/c1-23-17-8-4-14(5-9-17)19(22)12-10-18-11-13-20(24-18)15-2-6-16(21)7-3-15/h2-13H,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREQHFHIXCWRLR-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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